![molecular formula C10H19FN2O2 B592103 (3S,4R)-rel-3-(Boc-amino)-4-fluoropiperidine CAS No. 1363382-99-3](/img/structure/B592103.png)
(3S,4R)-rel-3-(Boc-amino)-4-fluoropiperidine
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Overview
Description
“(3S,4R)-rel-3-(Boc-amino)-4-fluoropiperidine” is a chemical compound with the molecular formula C10H19FN2O2 and a molecular weight of 218.27 . It is also known by its IUPAC name, tert-butyl ((3S,4R)-3-fluoropiperidin-4-yl)carbamate . This compound is typically stored in a refrigerator and is shipped at room temperature .
Molecular Structure Analysis
The molecular structure of “(3S,4R)-rel-3-(Boc-amino)-4-fluoropiperidine” includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound’s structure also includes a fluorine atom .
Chemical Reactions Analysis
Piperidine derivatives, such as “(3S,4R)-rel-3-(Boc-amino)-4-fluoropiperidine”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Neurotransmitter Receptor Modulators
The structural similarity of piperidine derivatives to natural neurotransmitters allows them to modulate neurotransmitter receptors. (3S,4R)-rel-3-(Boc-amino)-4-fluoropiperidine can be used to develop modulators for receptors such as acetylcholine or serotonin, which are implicated in various neurological disorders.
These applications highlight the versatility and importance of (3S,4R)-rel-3-(Boc-amino)-4-fluoropiperidine in scientific research, spanning from pharmaceutical development to material science . The compound’s unique structural features make it a valuable tool in the pursuit of innovative solutions across multiple fields of study.
Safety and Hazards
The safety information available for “(3S,4R)-rel-3-(Boc-amino)-4-fluoropiperidine” indicates that it may be harmful if swallowed and may cause respiratory irritation . The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .
properties
IUPAC Name |
tert-butyl N-[(3S,4R)-4-fluoropiperidin-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKRFWRGEVHCAT-SFYZADRCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNCC[C@H]1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801133107 |
Source
|
Record name | Carbamic acid, N-[(3R,4S)-4-fluoro-3-piperidinyl]-, 1,1-dimethylethyl ester, rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801133107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1363382-99-3 |
Source
|
Record name | Carbamic acid, N-[(3R,4S)-4-fluoro-3-piperidinyl]-, 1,1-dimethylethyl ester, rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(3R,4S)-4-fluoro-3-piperidinyl]-, 1,1-dimethylethyl ester, rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801133107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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